5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-thieno[2,3-d]pyrimidine with N-phenylcarboxamide in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and process parameters depends on the desired production scale, cost-effectiveness, and environmental considerations. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields the corresponding amino derivative, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-N-phenylthieno[2,3-d]pyr
Properties
IUPAC Name |
5-methyl-3-[(4-nitrophenyl)methyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-13-17-20(30-18(13)19(26)23-15-5-3-2-4-6-15)22-12-24(21(17)27)11-14-7-9-16(10-8-14)25(28)29/h2-10,12H,11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJFDVWAVCWVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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